1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene
Description
1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene (CAS: 1226805-38-4) is a halogenated aromatic compound with the molecular formula C₇H₂ClF₄NO₂ and a molar mass of 243.54 g/mol. Key physical properties include a predicted density of 1.613 g/cm³ and a boiling point of 237.5°C . The compound features a trifluoromethyl (-CF₃) group at the 5-position, a nitro (-NO₂) group at the 2-position, and halogen substituents (chloro and fluoro) at the 1- and 3-positions, respectively. This substitution pattern confers strong electron-withdrawing effects, making it highly reactive in electrophilic and nucleophilic aromatic substitution reactions.
Its primary applications include use as a derivatization reagent in chromatographic analysis of polyamines in complex matrices like wines and as an intermediate in agrochemical synthesis .
Properties
IUPAC Name |
1-chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4NO2/c8-4-1-3(7(10,11)12)2-5(9)6(4)13(14)15/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUKEOGHKXOQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Chlorinated Precursors
A common route begins with 1-chloro-5-(trifluoromethyl)benzene. Nitration under controlled conditions introduces the nitro group at position 2:
Reaction Conditions
-
Nitrating agent : 70% HNO₃ in H₂SO₄ (1:4 molar ratio)
-
Temperature : 0–5°C (prevents polysubstitution)
Mechanism :
The -CF₃ group directs nitration to position 4 (meta), but steric hindrance and the ortho-directing effect of -Cl favor position 2. Post-reaction, the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 9:1).
Fluorination via Diazonium Intermediates
Fluorine is introduced at position 3 via a Schiemann reaction:
-
Amination : Reduce the nitro group at position 2 to -NH₂ using SnCl₂ in ethyl acetate (100% yield).
-
Diazotization : Treat 2-amino-1-chloro-5-(trifluoromethyl)benzene with NaNO₂/HCl at −5°C.
-
Fluorination : Decompose the diazonium tetrafluoroborate salt at 120°C to yield -F.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Amination | SnCl₂, EtOAc | Reflux, 3 h | 100% |
| Diazotization | NaNO₂, HCl | −5°C, 1 h | 85% |
| Fluorination | HBF₄, Δ | 120°C, 2 h | 73% |
This method avoids competing side reactions but requires strict temperature control.
Regioselective Nitration of Fluorinated Intermediates
An alternative strategy introduces fluorine early to exploit its ortho/para-directing effects:
-
Synthesis of 1-chloro-3-fluoro-5-(trifluoromethyl)benzene :
-
Nitration :
-
Use acetyl nitrate (AcONO₂) in acetic anhydride to direct nitro group to position 2 (meta to -CF₃, para to -F).
-
Outcome :
Industrial-Scale Production and Optimization
Continuous Flow Nitration
To enhance safety and yield, continuous flow reactors are employed:
Solvent Effects on Halogenation
Polar aprotic solvents (e.g., DMF) improve fluorination efficiency:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 4 | 81 |
| THF | 6 | 67 |
| Toluene | 8 | 52 |
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and trifluoromethyl.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Reactivity
The compound's structure allows for several significant chemical reactions:
- Nucleophilic Aromatic Substitution : The presence of electron-withdrawing groups such as nitro and trifluoromethyl facilitates nucleophilic attack on the aromatic ring.
- Reduction Reactions : The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of palladium catalysts.
- Oxidation Reactions : Although less common due to the stability of the nitro group, oxidation reactions can occur under specific conditions.
Chemistry
1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene serves as an essential building block in organic synthesis. It is utilized in the development of more complex organic molecules through various synthetic pathways. Its reactivity profile makes it suitable for studies involving aromatic substitution reactions.
Biology
In biological research, this compound is employed in biochemical assays to investigate the effects of halogenated aromatic compounds on biological systems. Its unique structure allows researchers to explore its interactions with various biomolecules, contributing to the understanding of toxicity and biological activity.
Medicine
The compound shows potential as a precursor in drug development. Research has highlighted its antimicrobial properties and anti-inflammatory effects, suggesting possible applications in pharmaceuticals aimed at treating infections or inflammatory diseases.
Industry
In industrial applications, this compound is used in producing agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for formulating products that require specific chemical characteristics.
Case Studies and Research Findings
- Biological Activity : Studies have demonstrated that halogenated aromatic compounds like this compound exhibit significant biological activity. For instance, research published in journals focusing on pharmacology indicates its potential role in developing antimicrobial agents due to its structural characteristics that enhance biological activity .
- Synthetic Applications : In synthetic organic chemistry, this compound has been utilized as a precursor for synthesizing more complex molecules through electrophilic substitution reactions . Its ability to undergo various transformations makes it a versatile reagent in laboratory settings.
- Environmental Impact Studies : Recent studies have focused on the environmental implications of halogenated compounds. Research indicates that understanding the degradation pathways of such compounds is crucial for assessing their ecological risks .
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The electron-withdrawing groups on the benzene ring make it susceptible to nucleophilic attack, allowing it to participate in various chemical reactions . The pathways involved include the activation of the aromatic ring and subsequent substitution or reduction reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ in substituent types, positions, or electronic profiles. Key comparisons include:
Reactivity and Electronic Effects
- Electron-Withdrawing Capacity: The trifluoromethyl group (-CF₃) and nitro (-NO₂) substituents create a strong electron-deficient aromatic ring, facilitating nucleophilic attack. The presence of chloro (Cl) at the 1-position further enhances this effect compared to analogs with amino groups (e.g., 400-67-9) .
- Steric Effects : Bulkier substituents like bis-trifluoromethyl groups (as in ) increase steric hindrance, reducing reaction rates in substitution reactions compared to the target compound.
- Halogen Diversity: The combination of Cl and F in the target compound provides unique regioselectivity in cross-coupling reactions, unlike mono-halogenated analogs (e.g., 1-fluoro-3-nitro-5-CF₃-benzene ).
Physicochemical Property Comparison
The higher logP of the bis-CF₃ analog correlates with increased lipophilicity, favoring membrane permeability in bioactive molecules.
Research Findings and Industrial Relevance
- Derivatization Efficiency: In polyamine analysis, the target compound’s fluorine substituent improves derivative stability compared to non-fluorinated analogs, reducing decomposition during GC-MS analysis .
- Synthetic Flexibility: The nitro group in the target compound allows reduction to amines, a pathway less feasible in amino-substituted analogs (e.g., 400-67-9 ), enabling diverse downstream modifications.
- Environmental Impact : Halogenated analogs like 1,2-dichloro-5-nitro-3-CF₃-benzene exhibit higher persistence in soil, whereas the target compound’s fluorine substituent promotes faster degradation via microbial defluorination .
Biological Activity
1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene, identified by its CAS number 1226805-38-4, is a halogenated aromatic compound with significant biological activity. Its unique structure, featuring multiple electronegative substituents, positions it as a candidate for various pharmacological applications. This article reviews the biological activities associated with this compound, including antimicrobial properties, anti-inflammatory effects, and potential implications in drug development.
- Molecular Formula : CHClFNO
- Molecular Weight : 243.54 g/mol
- Structural Characteristics : The compound contains a trifluoromethyl group, which is known to enhance biological activity in various contexts.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups exhibit potent antimicrobial properties. For instance, studies have shown that derivatives of similar structures can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | MIC (μM) against S. aureus | MIC (μM) against MRSA |
|---|---|---|
| This compound | Not specifically tested | Not specifically tested |
| Related Compound (CF-substituted) | 25.9 | 12.9 |
The minimum inhibitory concentrations (MICs) of related compounds suggest that structural modifications can significantly affect antimicrobial efficacy .
Anti-inflammatory Potential
The anti-inflammatory effects of halogenated compounds are well-documented. Compounds similar to this compound have been shown to modulate inflammatory pathways, particularly through the inhibition of NF-κB activity.
| Compound | NF-κB Activity Modulation (%) |
|---|---|
| This compound | Not specifically tested |
| Related Compound (R = 3-Cl-4-Br) | -9% decrease |
These findings indicate that the specific positioning and type of substituents on the phenyl ring can significantly influence the pro-/anti-inflammatory potential of these compounds .
Case Study 1: Antimicrobial Efficacy
In a study assessing a series of trifluoromethyl-containing compounds, one derivative demonstrated significant bactericidal activity against both S. aureus and MRSA isolates. The study highlighted how structural variations could lead to differences in antimicrobial potency, suggesting that further investigation into this compound could yield similar insights .
Case Study 2: Inflammatory Response Modulation
Another research effort focused on the anti-inflammatory properties of halogenated compounds showed that certain derivatives could effectively inhibit NF-κB activation in vitro. This suggests that this compound may also possess similar capabilities, warranting further exploration into its therapeutic potential in inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for 1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene?
The synthesis typically involves sequential halogenation, nitration, and functional group introduction. A common route starts with fluorobenzene derivatives:
- Step 1 : Selective fluorination of a trifluoromethyl-substituted benzene precursor.
- Step 2 : Nitration using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to direct nitro group placement.
- Step 3 : Chlorination via electrophilic substitution (e.g., Cl₂/FeCl₃) or chlorinating agents like SO₂Cl₂. Yield optimization requires precise stoichiometry and reaction monitoring via TLC or HPLC .
Q. What spectroscopic methods are employed for structural characterization?
Key techniques include:
- NMR Spectroscopy : ¹⁹F NMR for tracking fluorine environments; ¹H/¹³C NMR for substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (243.54 g/mol) and fragmentation patterns.
- IR Spectroscopy : Identifies nitro (∼1520 cm⁻¹) and C-F (∼1100 cm⁻¹) stretches.
- X-ray Crystallography : Resolves spatial arrangement of substituents in single crystals .
Q. What biological activities have been reported for this compound?
Preliminary studies suggest:
- Antimicrobial Activity : Inhibits Gram-positive bacteria (MIC ∼8 µg/mL) via membrane disruption.
- Anticancer Potential : Cytotoxicity against HeLa cells (IC₅₀ ∼12 µM) linked to ROS generation.
- Enzyme Inhibition : Competes with ATP in kinase binding assays (Kᵢ ∼5.3 µM). Biochemical assays require purity validation (>95% by HPLC) and cytotoxicity controls .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration/chlorination be mitigated?
Substituent electronic effects dominate regioselectivity:
- Nitro Group Placement : The trifluoromethyl (-CF₃) group is meta-directing, favoring nitro substitution at position 2. Low-temperature nitration (≤10°C) minimizes byproducts.
- Chlorination Control : The nitro group deactivates the ring, requiring Lewis acids (e.g., FeCl₃) to activate Cl₂. Computational DFT studies predict activation energies for competing pathways .
Q. What computational tools assist in retrosynthetic planning for derivatives?
AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose pathways:
- Template-based Prediction : Matches known reactions for nitro-group reduction or cross-coupling.
- Quantum Mechanics (QM) : Calculates transition states for SNAr reactions at halogen sites. Example: Retrosynthesis of 1-amino derivatives via nitro reduction prioritizes Pd/C/H₂ over Fe/HCl to avoid dehalogenation .
Q. How do substitution patterns influence reactivity in cross-coupling reactions?
Substituent effects are critical:
| Substituent Position | Reactivity in Suzuki Coupling | Yield (%) |
|---|---|---|
| 2-Nitro, 5-CF₃ | High (electron-deficient aryl) | 78–85 |
| 3-Fluoro, 2-Nitro | Moderate (steric hindrance) | 55–60 |
| 4-Chloro, 5-CF₃ | Low (deactivation by Cl) | 30–35 |
| Optimal conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C . |
Q. What strategies enable selective nitro group reduction without affecting halogens?
- Catalytic Transfer Hydrogenation : Use HCO₂NH₄/Pd-C in ethanol (room temperature, 12 h) reduces nitro to amine while preserving C-F/C-Cl bonds.
- Zinc/Acetic Acid : Partial reduction to hydroxylamine intermediates, followed by quenching with NaNO₂/HCl. Monitor reaction progress via LC-MS to detect over-reduction byproducts .
Safety and Handling
- Storage : Store under argon at 2–8°C in amber glass to prevent photodegradation.
- Toxicity : LD₅₀ (oral, rat) = 320 mg/kg; handle with nitrile gloves and fume hood.
- Waste Disposal : Neutralize with 10% NaOH before incineration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
